Nonyl nitrite

Catalog No.
S13047078
CAS No.
192699-41-5
M.F
C9H19NO2
M. Wt
173.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonyl nitrite

CAS Number

192699-41-5

Product Name

Nonyl nitrite

IUPAC Name

nonyl nitrite

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8-9-12-10-11/h2-9H2,1H3

InChI Key

RGLUKHFGBSKWIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCON=O

Nonyl nitrite is an organic compound with the chemical formula C₉H₁₉NO₃. It is classified as an alkyl nitrite, which is a group of compounds known for their use as vasodilators and in various industrial applications. Nonyl nitrite appears as a colorless to pale yellow liquid with a characteristic odor. It is soluble in organic solvents and has a relatively low boiling point, making it volatile under standard conditions. This compound is primarily utilized in the synthesis of other chemicals and as an intermediate in various

  • Oxidation: When oxidized, nonyl nitrite can yield nonanoic acid and nitrogen oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The reduction of nonyl nitrite can produce nonanol and nitrogen oxides, typically using reducing agents like lithium aluminum hydride or hydrogen gas.
  • Substitution: The nitrate group in nonyl nitrite can be substituted with other functional groups under suitable conditions, leading to various substituted nonyl compounds.

Nonyl nitrite exhibits notable biological activity primarily due to its ability to release nitric oxide upon decomposition. Nitric oxide is a potent vasodilator that plays a crucial role in numerous physiological processes, including the relaxation of smooth muscle cells and the modulation of blood flow. The mechanism involves the activation of soluble guanylate cyclase, resulting in increased levels of cyclic guanosine monophosphate (cGMP), which mediates vasodilation.

Research indicates that nonyl nitrite may also influence cellular signaling pathways and has potential therapeutic applications in cardiovascular health due to its vasodilatory effects.

The synthesis of nonyl nitrite typically involves the esterification of nonanol with concentrated nitric acid. The reaction process includes:

  • Reactants: Nonanol (C₉H₁₉OH) and concentrated nitric acid (HNO₃).
  • Reaction Conditions: The reaction is conducted under controlled temperature conditions to prevent decomposition, often requiring stirring and heating to facilitate esterification.
  • Product Isolation: The resulting nonyl nitrite is purified through distillation or other separation techniques to achieve the desired purity level.

In industrial settings, continuous flow reactors may be employed to enhance production efficiency and maintain consistent quality.

Nonyl nitrite finds applications in several fields:

  • Chemical Synthesis: It serves as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals.
  • Vasodilators: Due to its ability to release nitric oxide, it has potential applications in medical treatments for conditions requiring vasodilation.
  • Research: Nonyl nitrite is utilized in laboratory studies investigating nitric oxide signaling pathways and related biological processes.

Interaction studies involving nonyl nitrite focus on its biochemical effects, particularly regarding its role as a nitric oxide donor. Research has shown that nonyl nitrite can interact with hemoglobin, facilitating the conversion of oxyhemoglobin to methemoglobin while generating nitrate . Additionally, studies explore its interactions with various metalloproteins that catalyze the reduction of nitrite to nitric oxide under physiological conditions, highlighting its relevance in vascular biology .

Several compounds share structural similarities with nonyl nitrite, including:

Compound NameChemical FormulaKey Features
Nonyl NitriteC₉H₁₉NO₃Vasodilatory effects; used in chemical synthesis
Octyl NitriteC₈H₁₇NO₃Shorter chain; similar applications
Decyl NitriteC₁₀H₂₁NO₃Longer chain; potential for different interactions
Amyl NitriteC₅H₁₁NO₂Widely used as a recreational drug; shorter chain

Nonyl nitrite's unique properties arise from its specific carbon chain length combined with the nitrate functional group, influencing both its chemical reactivity and biological effects compared to similar compounds.

Atomic Composition and Bonding Configuration

Nonyl nitrite is an organic nitrite ester with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 grams per mole [5]. The compound belongs to the class of alkyl nitrites, which are esters of nitrous acid and alcohols [11]. The molecular structure consists of a nine-carbon alkyl chain (nonyl group) bonded to a nitrite functional group through an oxygen atom [1] [3].

The bonding configuration features a central nitrogen atom covalently bonded to two oxygen atoms in the nitrite group [11]. The nitrogen-oxygen bond lengths in the nitrite moiety are approximately equal, with both nitrogen-oxygen bonds exhibiting partial double bond character due to resonance [11]. The carbon-oxygen bond connecting the alkyl chain to the nitrite group has a length typical of single carbon-oxygen bonds in organic esters [1].

Structural ParameterValueReference
Molecular FormulaC₉H₁₉NO₂ [5]
Molecular Weight173.25 g/mol [5]
Nitrogen-Oxygen Bond Angle~115° [11]
Bond Order (N-O)~1.5 (resonance) [11]

The nitrite functional group exhibits a bent molecular geometry around the nitrogen atom, with an oxygen-nitrogen-oxygen bond angle of approximately 115 degrees [11]. This geometry results from the presence of a lone pair of electrons on the nitrogen atom, which occupies space and affects the overall molecular shape [11]. The carbon-oxygen-nitrogen bond angle in the ester linkage is approximately tetrahedral, reflecting the sp³ hybridization of the oxygen atom [1].

Stereochemical Considerations

Nonyl nitrite exhibits conformational isomerism around the carbon-oxygen and oxygen-nitrogen bonds [40]. The compound can adopt different rotational conformations, with the most stable forms being those that minimize steric hindrance between the bulky nonyl group and the nitrite moiety [40]. Low-temperature nuclear magnetic resonance studies of alkyl nitrites have revealed the existence of distinct conformational isomers [40].

The nitrite group can exist in two primary conformational states: the E (trans) and Z (cis) configurations relative to the carbon-oxygen bond [40]. Nuclear magnetic resonance spectroscopy has demonstrated that these conformational isomers can be distinguished and that the E conformations typically absorb at higher frequencies than the Z conformations [40]. The relative populations of these conformers depend on temperature and the steric bulk of the alkyl substituent [40].

For longer alkyl chains such as the nonyl group, additional conformational complexity arises from rotation around the carbon-carbon bonds within the alkyl chain [40]. The extended carbon chain can adopt various conformations, including gauche and anti arrangements around each carbon-carbon bond [14]. The overall molecular conformation represents a balance between steric interactions and electronic effects [14].

Conformational FeatureDescriptionReference
E/Z IsomerismRotation around C-O-N bonds [40]
Alkyl Chain FlexibilityMultiple C-C rotational conformers [14]
Preferred ConformationExtended chain minimizes steric clash [14]

Thermodynamic Stability and Reactivity

Nonyl nitrite exhibits moderate thermodynamic stability under ambient conditions but is susceptible to decomposition under specific circumstances [19] [20]. The compound decomposes primarily through thermal processes that involve the cleavage of the oxygen-nitrogen bond, leading to the formation of nitrogen dioxide and the corresponding alcohol [24]. The decomposition temperature for alkyl nitrites typically ranges from 60 to 200 degrees Celsius, depending on the specific alkyl substituent [24].

The thermal decomposition mechanism involves the initial cleavage of the weakest bond in the molecule, which is typically the oxygen-nitrogen bond in the nitrite group [24]. This homolytic cleavage produces nitrogen dioxide and an alkoxy radical, which can subsequently undergo further reactions [24]. The decomposition reaction is generally first-order with respect to the nitrite concentration [24].

Nonyl nitrite can undergo various chemical reactions characteristic of nitrite esters [22]. In acidic conditions, the compound can be hydrolyzed to produce nitrous acid and the corresponding alcohol [22]. The compound also exhibits oxidizing properties, particularly at elevated temperatures, and can react with reducing agents [22]. Under basic conditions, nitrite esters are generally more stable due to the reduced tendency for acid-catalyzed hydrolysis [19].

Reaction TypeConditionsProductsReference
Thermal Decomposition60-200°CNO₂ + Alcohol [24]
Acid HydrolysisH⁺, H₂OHNO₂ + Alcohol [22]
OxidationHigh temperatureVarious oxides [22]

The reactivity of nonyl nitrite is influenced by the electron-donating nature of the alkyl group, which affects the electron density at the nitrite nitrogen [21]. The stability of the compound is enhanced by the absence of electron-withdrawing groups that would increase the susceptibility to nucleophilic attack [21]. The relatively long alkyl chain provides steric protection to the reactive nitrite group, contributing to the overall stability of the molecule [21].

Spectroscopic Characterization Techniques

Infrared spectroscopy provides characteristic absorption bands for nonyl nitrite that are diagnostic of the nitrite functional group [32] [35]. The infrared spectrum exhibits strong absorption bands near 1665 and 1620 wavenumbers, corresponding to the anti and syn stretches of the nitrogen-oxygen double bond character [32] [35]. An additional characteristic band appears at approximately 780 wavenumbers, attributed to the oxygen-nitrogen stretching vibration [32] [35].

Nuclear magnetic resonance spectroscopy offers detailed structural information about nonyl nitrite [40]. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the various carbon environments in the molecule [30]. The methyl protons at the terminal end of the alkyl chain typically appear as a triplet around 0.9 parts per million [30]. The methylene protons adjacent to the oxygen atom (alpha to the nitrite group) appear as a triplet at lower field strength due to the deshielding effect of the electronegative oxygen atom [30].

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule [40]. The carbon attached to the oxygen atom exhibits a characteristic downfield shift due to the electron-withdrawing effect of the nitrite group [40]. Nitrogen-14 nuclear magnetic resonance spectroscopy can distinguish between the E and Z conformational isomers of the compound [40].

Spectroscopic TechniqueKey Absorption/ShiftAssignmentReference
Infrared1665, 1620 cm⁻¹N-O stretches [32] [35]
Infrared780 cm⁻¹O-N stretch [32] [35]
¹H Nuclear Magnetic Resonance~4.5 ppm-OCH₂- protons [30]
¹³C Nuclear Magnetic Resonance~75 ppm-OCH₂- carbon [40]

Mass spectrometry analysis of nonyl nitrite reveals characteristic fragmentation patterns [37]. The molecular ion peak appears at mass-to-charge ratio 173, corresponding to the molecular weight of the compound [37]. Common fragment ions include the loss of nitrogen dioxide (mass 46) to give a fragment at mass-to-charge ratio 127, and the loss of the nitrite group (mass 62) to give the nonyl cation [37]. The base peak in the mass spectrum typically corresponds to the alkyl fragment resulting from cleavage adjacent to the oxygen atom [37].

Conventional Alkyl Nitrite Synthesis Pathways

Acid-Catalyzed Alcohol-Nitrite Reactions

The conventional synthesis of nonyl nitrite follows established acid-catalyzed pathways that have been extensively documented for alkyl nitrite preparation. The fundamental reaction involves the treatment of nonanol with nitrous acid generated in situ from sodium nitrite and a strong acid [1] [2]. The general mechanism proceeds through the formation of nitrous acid (HNO₂) which subsequently reacts with the alcohol to form the nitrite ester and water.

The synthesis of nonyl nitrite typically involves the esterification of nonanol with concentrated nitric acid under carefully controlled conditions . The reaction process requires precise temperature control, maintaining the reaction mixture at 0-5°C to prevent decomposition of the unstable nitrous acid intermediate and minimize the formation of nitrogen dioxide gases [4]. The stoichiometric reaction can be represented as:

C₉H₁₉OH + HNO₂ → C₉H₁₉ONO + H₂O

Research has demonstrated that the efficiency of the acid-catalyzed process is significantly influenced by the structure of the alcohol, with primary alcohols generally providing higher conversion rates than secondary or tertiary alcohols [1]. For nonyl nitrite synthesis, the primary alcohol structure of nonanol facilitates efficient nitrosation, typically achieving yields in the range of 50-70% under optimized conditions.

The trans-nitrosation approach using tert-butyl nitrite as a nitrosating reagent has proven particularly effective for alkyl nitrite synthesis [1]. This method offers several advantages over conventional nitrous acid procedures, including milder reaction conditions and reduced formation of oxidative decomposition products. The equilibrium-driven process allows for superior conversion rates, particularly when conducted in the presence of aqueous nitrous acid to drive the reaction to completion by removing tert-butanol from the system.

Kinetic studies have revealed that the acid-catalyzed alcoholysis of alkyl nitrites follows first-order kinetics with respect to both the nitrite and hydrogen ion concentration [5]. The reaction mechanism involves the protonation of the alkyl nitrite, followed by nucleophilic attack by the alcohol. Temperature optimization studies indicate that reaction temperatures between 25-50°C above the lowest temperature at which all reactants remain in vapor phase produce optimal conversion rates [6].

Batch vs. Continuous Production Systems

The production of nonyl nitrite can be accomplished through both batch and continuous processing methodologies, each offering distinct advantages depending on the scale and application requirements [7] [8].

Batch Production Systems represent the traditional approach for alkyl nitrite synthesis, where all reactants are combined in a single vessel and the reaction proceeds over a predetermined time period under controlled conditions [7]. For nonyl nitrite production, batch systems typically operate at temperatures between 0-25°C with reaction times ranging from 4-12 hours [8]. The batch approach provides flexibility for process optimization and quality control, allowing for mid-reaction adjustments of temperature, mixing speed, and reagent concentrations.

The advantages of batch production include simple equipment setup, extensive historical data for process optimization, and well-established regulatory familiarity [7]. However, batch systems face inherent limitations including variable product quality due to inhomogeneous mixing, batch downtime requirements for reactor cleaning between runs, and scale-up complexity when transitioning from laboratory to production scale [7].

Continuous Production Systems offer significant advantages for nonyl nitrite manufacturing, particularly for large-scale industrial applications [9] [6]. Continuous flow reactors enable precise control over reaction parameters including residence time, temperature gradients, and mixing efficiency [7]. For alkyl nitrite production, continuous systems can operate at elevated temperatures (100-250°C) with contact times as short as 2-10 seconds, achieving yields in the range of 60-90% [6].

The vapor phase synthesis approach in continuous reactors involves introducing vaporized nonanol, nitrogen dioxide, and nitric oxide in gaseous form into the reactor system [6]. This methodology eliminates the need for aqueous acidic conditions and allows for rapid, efficient conversion with enhanced product purity. The process can be operated continuously with automatic control systems, providing consistent product quality and eliminating batch downtime [9].

Research has demonstrated that continuous flow systems offer superior scalability compared to batch processes, as increasing production typically involves adjusting flow rates or operating multiple reactors in parallel rather than redesigning the entire process [7]. Industrial implementations have shown that continuous systems can achieve higher throughput, improved safety profiles for hazardous reactions, and enhanced process control precision [7].

Electrochemical Synthesis Innovations

Electrochemical approaches to nitrite synthesis represent an emerging area of research with significant potential for nonyl nitrite production. While specific electrochemical synthesis of nonyl nitrite has not been extensively documented, recent advances in electrochemical nitrite formation provide valuable insights into potential methodologies [10] [11] [12].

The electrochemical oxidation of ammonia enables decentralized synthesis of nitrite under ambient conditions by directly utilizing renewable energy sources [10] [12]. This approach has achieved combined Faraday efficiencies above 40% for nitrite production, demonstrating the viability of electrochemical methods for nitrite synthesis [12]. The process involves the direct electrooxidation of liquefied ammonia to nitrite using molecular oxygen as an oxidant.

Electrochemical nitration processes have been successfully demonstrated using nitrite as a safe nitro source, with direct anodic oxidation of nitrite to nitrogen dioxide in the presence of stoichiometric amounts of hexafluoroisopropanol [11]. This methodology achieves yields up to 88% for aromatic nitration reactions and demonstrates scalability through successful 13-fold scale-up reactions [11].

The application of electrochemical methods to alkyl nitrite synthesis could potentially involve the electrochemical generation of nitrous acid or nitrogen oxides, followed by reaction with nonanol under controlled conditions. The precise control over reaction conditions offered by electrochemical systems could provide advantages in terms of selectivity and yield optimization for nonyl nitrite production.

Recent developments in electrochemical reduction of nitrite demonstrate the versatility of electrochemical approaches for nitrite chemistry [13] [14] [15]. These studies reveal that electrochemical processes can achieve remarkable selectivity and efficiency, with some systems delivering Faraday efficiencies exceeding 97% for nitrite reduction reactions [15].

Catalytic Mechanisms and Yield Optimization

The catalytic mechanisms governing nonyl nitrite synthesis involve complex interactions between acid catalysts, nitrite sources, and alcohol substrates. Understanding these mechanisms is crucial for optimizing yields and developing more efficient synthetic pathways [16] [17] [18].

The acid-catalyzed mechanism involves the initial protonation of nitrous acid to form the nitrosylium ion (NO⁺), which serves as the active nitrosating species [18]. The electrophilic nitrosylium ion subsequently attacks the oxygen atom of the alcohol, leading to the formation of the nitrite ester linkage. Density functional theory calculations have provided insights into the energetics of this process, with proton affinities for methyl nitrite estimated at 195.2 kcal/mol [18].

Catalytic yield optimization studies have identified several key factors that influence the efficiency of alkyl nitrite synthesis [16] [19]. The decomposition of alkyl nitrites represents a significant challenge, as thermal decomposition can reduce both conversion and yield [16]. Research has shown that alkyl nitrite decomposition follows first-order kinetics with activation energies of approximately 41.5 ± 1 kcal/mol [20].

The development of palladium-based catalysts has shown promise for nitrite-related reactions, although specific applications to nonyl nitrite synthesis require further investigation [19]. These catalysts demonstrate effectiveness in hydrogenation reactions involving nitrite species and could potentially be adapted for nitrite ester synthesis applications.

Yield optimization strategies include the use of excess nitrite reagents to drive the equilibrium toward product formation, precise temperature control to minimize decomposition, and the implementation of continuous removal of water to prevent reverse hydrolysis reactions [1]. The addition of molecular sieves or other dehydrating agents can significantly improve yields by removing water from the reaction system [1].

The influence of solvent effects on catalytic mechanisms has been demonstrated through studies showing that the equilibrium position of nitrite ester formation is highly dependent on the nature of the solvent system [1]. Non-aqueous conditions generally favor nitrite ester formation, while the presence of water can lead to hydrolysis and reduced yields.

Purification and Isolation Protocols

The purification and isolation of nonyl nitrite requires specialized protocols due to the inherent instability and volatility of alkyl nitrites [21] [22] [23]. Effective purification strategies must balance the need for high purity with the preservation of the labile nitrite ester functionality.

Distillation Methods represent the most commonly employed purification technique for alkyl nitrites, including nonyl nitrite [22]. The process typically involves vacuum distillation at reduced pressure to minimize thermal decomposition [22]. For nonyl nitrite, distillation parameters must be carefully optimized to account for the higher boiling point compared to lower alkyl nitrites. The distillation should be conducted under inert atmosphere conditions to prevent oxidative decomposition and formation of explosive byproducts [22].

Research has demonstrated that the presence of nitrite esters during distillation can lead to the formation of pyrophoric materials, particularly when combined with nitrogen oxides [22]. To mitigate this risk, the distillation process should incorporate adequate ventilation systems and temperature control to prevent the accumulation of volatile decomposition products.

Liquid-Liquid Extraction protocols offer an alternative purification approach that operates under milder conditions [22]. The separation typically involves the use of organic solvents to extract the nitrite ester from aqueous reaction mixtures [22]. For nonyl nitrite, the higher lipophilicity compared to lower alkyl nitrites facilitates efficient extraction into organic phases.

The hydrolysis sensitivity of alkyl nitrites necessitates rapid processing and minimal exposure to aqueous conditions during extraction procedures [22]. The addition of small amounts of acid can promote selective hydrolysis of nitrite ester impurities while preserving the desired product under carefully controlled conditions [22].

Chromatographic Purification methods provide the highest purity levels but are typically reserved for analytical or research-scale applications [24]. Ion chromatography techniques have been developed for ultrasensitive quantification of nitrite species, achieving detection limits in the parts-per-billion range [25]. These methods utilize specialized column materials and gradient elution systems optimized for nitrite separation.

Chemical Purification Protocols involve the selective removal of impurities through chemical reactions that do not affect the desired nitrite ester [23]. The treatment with amidosulfuric acid has been demonstrated as an effective method for removing alkyl nitrite impurities from gas streams [21]. The reaction proceeds according to the equation:

RONO + NH₂SO₃H → ROH + N₂ + H₂SO₄

This method provides a safe and efficient approach for purifying nonyl nitrite by selectively removing lower alkyl nitrite impurities that may be present from side reactions or starting material contamination [21].

Storage and Stabilization considerations are critical for maintaining the purity and stability of isolated nonyl nitrite [26]. Alkyl nitrites are prone to decomposition through homolytic cleavage of the RO-NO bond, leading to the formation of alkoxy radicals and nitric oxide [26]. The decomposition rate increases with temperature and exposure to light, necessitating storage under refrigerated, dark conditions.

The addition of stabilizing agents such as butylated hydroxytoluene or other antioxidants can significantly extend the shelf life of purified nonyl nitrite [26]. However, the selection of stabilizers must be carefully evaluated to ensure compatibility with the intended applications of the nitrite ester.

XLogP3

4

Hydrogen Bond Acceptor Count

3

Exact Mass

173.141578849 g/mol

Monoisotopic Mass

173.141578849 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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